molecular formula C8H7NS B3350790 7-Methylthieno[2,3-c]pyridine CAS No. 30433-74-0

7-Methylthieno[2,3-c]pyridine

Cat. No.: B3350790
CAS No.: 30433-74-0
M. Wt: 149.21 g/mol
InChI Key: TZHQSJQNYQGPDK-UHFFFAOYSA-N
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Description

7-Methylthieno[2,3-c]pyridine is a chemical compound with the molecular formula C8H7NS . It is a derivative of thieno[2,3-c]pyridine, which is a type of heterocyclic compound . The compound contains a total of 18 bonds, including 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Thiophene, and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered thiophene ring fused with a six-membered pyridine ring . The compound contains a total of 18 bonds, including 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Thiophene, and 1 Pyridine .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound has a molecular weight of 149.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

1. Chemical Reactions and Derivatives 7-Methylthieno[2,3-c]pyridine has been studied for its involvement in various chemical reactions. For instance, it undergoes 1,3-dipolar additions with several compounds such as diazomethane and phenyl azide, forming a range of primary products. These primary products show interesting behavior under elevated temperatures or basic conditions, potentially forming compounds with different properties (Fischer & Schneider, 1980). Additionally, reactions involving this compound 1,1-dioxide and dipole 2 generated photochemically from 2,2-dimethyl-3-phenyl-2H-azirine have been examined, leading to pyrroline and pyrrolidine derivatives through various transformations (Fischer & Schneider, 1983).

2. Synthesis and Structural Analysis Research has also focused on synthesizing derivatives of this compound for structural and functional analysis. Studies on the deuteriodeprotonation of substituted borazarothienopyridines and thienopyridines, including 7-methyl variants, have been conducted, providing insights into the aromatic nature of these compounds and their reaction rates under different conditions (Gronowitz, Roos, Sandberg, & Clementi, 1977). Another study presented the efficient synthesis of 4-O- and C-substituted-7-azaindoles, utilizing compounds related to this compound (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

3. Potential Anti-Inflammatory Applications A study synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, inspired by the anti-inflammatory activity of structurally related molecules, indicating potentialapplications in the development of anti-inflammatory agents (Moloney, 2001).

4. Antimicrobial Activities Compounds derived from this compound have been tested for their antimicrobial properties. For example, studies have focused on the synthesis of new pyridothienopyrimidines and pyridothienotriazines, showing potential as antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

5. Derivatives as Potential Antimalarial Drugs Thieno[2,3-b]pyridine derivatives have been investigated for their potential as antimalarial drugs. Studies on the synthesis and reaction mechanisms of various 4-substituted thieno[2,3-b]pyridine compounds contribute to the exploration of new therapeutic agents (Klemm, Barnish, & Zell, 1970).

Safety and Hazards

The safety data sheet for 7-Methylthieno[2,3-c]pyridine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .

Properties

IUPAC Name

7-methylthieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-8-7(2-4-9-6)3-5-10-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHQSJQNYQGPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299233
Record name 7-methylthieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30433-74-0
Record name NSC128844
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-methylthieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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